1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine
CAS No.: 918801-77-1
Cat. No.: VC16943582
Molecular Formula: C21H23N3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918801-77-1 |
---|---|
Molecular Formula | C21H23N3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 1-cyclohexyl-4,5-diphenylimidazol-2-amine |
Standard InChI | InChI=1S/C21H23N3/c22-21-23-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,22,23) |
Standard InChI Key | QCRPYGXCYRMJBA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)N2C(=C(N=C2N)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine features a five-membered imidazole ring substituted at positions 1, 4, and 5. The nitrogen at position 1 bears a cyclohexyl group, while positions 4 and 5 are occupied by phenyl rings. The amine (-NH2) functional group at position 2 distinguishes it from other imidazole derivatives, such as 4,5-diphenylimidazol-2-one (PubChem CID 73136) or thiol-modified variants . The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence solubility and biological interactions .
Synthetic Considerations
While no explicit synthesis protocol for 1-cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine is documented in the reviewed literature, plausible routes can be extrapolated from methods used for related compounds:
Imidazole Core Formation
The 4,5-diphenylimidazole backbone could be synthesized via cyclocondensation of benzil with ammonium acetate and an aldehyde, as demonstrated in the preparation of 4,5-diphenyl-1H-imidazole derivatives . For example, reaction of benzil with cyclohexylamine under acidic conditions might yield the 1-cyclohexyl-substituted intermediate.
Physicochemical Properties (Hypothetical)
Research Gaps and Future Directions
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Synthetic Optimization: Development of regioselective methods for introducing the cyclohexyl and amine groups without side reactions.
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Coordination Chemistry: Exploration of transition metal complexes using the amine as a ligand, building on gold-imidazolylidene systems .
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Biological Screening: Evaluation against drug-resistant cancer cell lines and microbial strains, following protocols in .
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